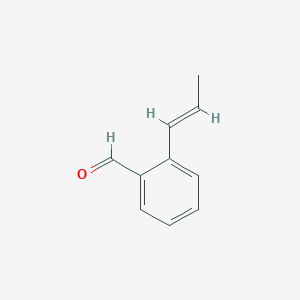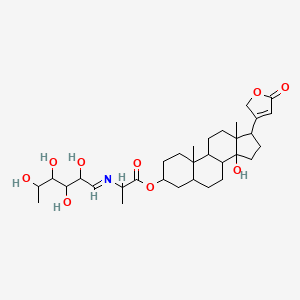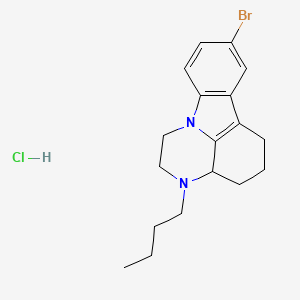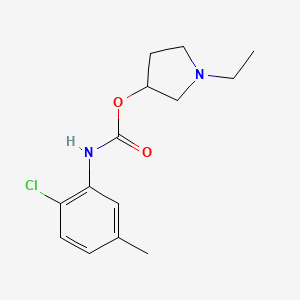
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester typically involves the esterification of 2-Chloro-5-methylcarbanilic acid with 1-ethyl-3-pyrrolidinyl alcohol. The reaction conditions often require the presence of a catalyst, such as a mineral acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
科学的研究の応用
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester is used in various scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
類似化合物との比較
Similar compounds to 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester include other esters of carbanilic acids and pyrrolidinyl alcohols. These compounds share similar chemical properties and reactivity but may differ in their specific substituents and molecular structures. The uniqueness of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester lies in its specific combination of a chloro-substituted carbanilic acid and an ethyl-substituted pyrrolidinyl ester, which may confer distinct reactivity and applications .
特性
CAS番号 |
63716-29-0 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
InChIキー |
GUUQRTQBGHEJFZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


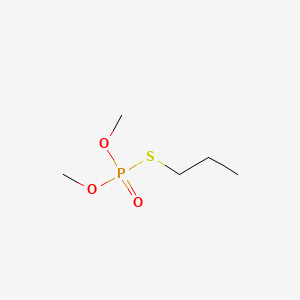
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)


![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
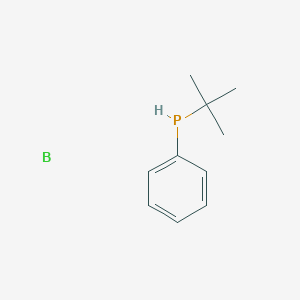
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
